Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate
CAS No.: 1006323-03-0
Cat. No.: VC4247621
Molecular Formula: C13H16N4O2S
Molecular Weight: 292.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006323-03-0 |
|---|---|
| Molecular Formula | C13H16N4O2S |
| Molecular Weight | 292.36 |
| IUPAC Name | ethyl 2-[4-(1,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetate |
| Standard InChI | InChI=1S/C13H16N4O2S/c1-4-19-12(18)8-20-13-14-6-5-11(16-13)10-7-15-17(3)9(10)2/h5-7H,4,8H2,1-3H3 |
| Standard InChI Key | ZHZPOBSVVMUBEV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NC=CC(=N1)C2=C(N(N=C2)C)C |
Introduction
Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate is a complex organic compound featuring a pyrimidine and pyrazole moiety linked through a sulfur atom. This compound is of interest in various scientific fields due to its unique chemical structure and potential applications. The molecular formula for this compound is C13H16N4O2S, and its molecular weight is approximately 292.36 g/mol .
Synthesis and Preparation
The synthesis of Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate typically involves multi-step reactions. These may include the formation of the pyrimidine and pyrazole moieties separately, followed by their coupling through a sulfur linkage. Common methods involve the use of appropriate aldehydes and hydrazines to form the pyrazole ring, while the pyrimidine ring can be synthesized through condensation reactions. The final step involves the introduction of the thioacetate group, which may require the use of sulfur-containing reagents.
Research Findings and Future Directions
While detailed research findings specifically on Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate are scarce, related compounds have shown promising biological activities. For instance, pyrazole derivatives are known for their inhibitory effects on enzymes, and pyrimidine derivatives have been explored for their antiviral properties . Future research should focus on characterizing the biological activity of this compound and exploring its potential applications in drug development and other fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume